REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([S:10]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][N:15]=2)(=[O:12])=[O:11])[CH:6]=[CH:7][C:8]=1F)#[N:2].[Cl:21][C:22]1[CH:29]=[C:28]([OH:30])[CH:27]=[CH:26][C:23]=1[C:24]#[N:25].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])O.[Na+]>CS(C)=O.C(OCC)(=O)C>[Cl:21][C:22]1[CH:29]=[C:28]([CH:27]=[CH:26][C:23]=1[C:24]#[N:25])[O:30][C:8]1[CH:7]=[CH:6][C:5]([S:10]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][N:15]=2)(=[O:12])=[O:11])=[CH:4][C:3]=1[C:1]#[N:2] |f:2.3.4,5.6|
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Name
|
|
Quantity
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10.5 g
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Type
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reactant
|
Smiles
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C(#N)C=1C=C(C=CC1F)S(=O)(=O)NC1=NC=C(C=C1)F
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Name
|
|
Quantity
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8.19 g
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Type
|
reactant
|
Smiles
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ClC1=C(C#N)C=CC(=C1)O
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Name
|
|
Quantity
|
14.74 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
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|
Quantity
|
200 mL
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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1000 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at 80° C. for 44 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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On cooling
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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The aqueous layer was separated
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Type
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WASH
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Details
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the organic layer was washed with saturated aqueous sodium hydrogen carbonate solution (3×200 mL), water (2×200 mL) and brine (2×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified by reverse phase column chromatography
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Type
|
WASH
|
Details
|
eluting with acetonitrile (containing 0.1% HCO2H)
|
Reaction Time |
44 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC2=C(C=C(C=C2)S(=O)(=O)NC2=NC=C(C=C2)F)C#N)C=CC1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.982 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |